molecular formula C19H18O4S B14480620 6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 67222-02-0

6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No.: B14480620
CAS No.: 67222-02-0
M. Wt: 342.4 g/mol
InChI Key: XCXGUZTULOFEOO-UHFFFAOYSA-N
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Description

6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound characterized by its unique structural features It contains a benzenesulfinyl group, a hydroxy group, and a methoxy group attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, starting from readily available precursors One common approach is to begin with the functionalization of a biphenyl compound through electrophilic aromatic substitution reactionsThe hydroxy and methoxy groups are then introduced through subsequent reactions, such as hydroxylation and methylation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfoxide group results in a sulfide .

Scientific Research Applications

6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets. The benzenesulfinyl group may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzenesulfinyl group in 6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one imparts unique chemical properties, such as enhanced reactivity towards certain reagents and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

67222-02-0

Molecular Formula

C19H18O4S

Molecular Weight

342.4 g/mol

IUPAC Name

4-(benzenesulfinyl)-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C19H18O4S/c1-23-15-9-7-13(8-10-15)17-11-14(20)12-18(21)19(17)24(22)16-5-3-2-4-6-16/h2-10,12,17,19,21H,11H2,1H3

InChI Key

XCXGUZTULOFEOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C=C(C2S(=O)C3=CC=CC=C3)O

Origin of Product

United States

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